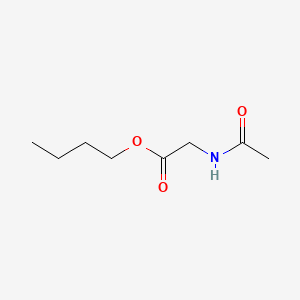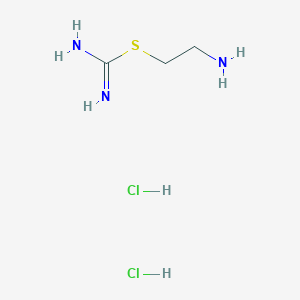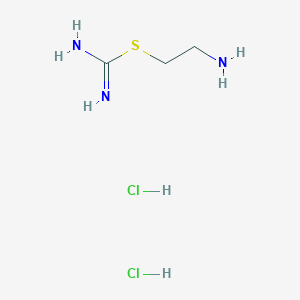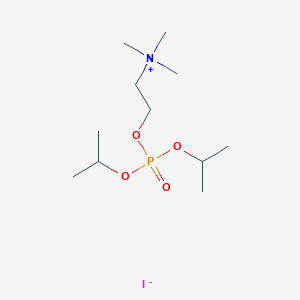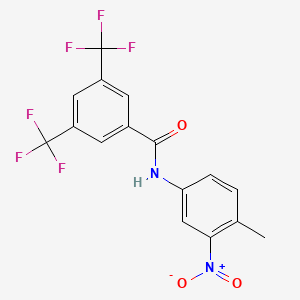
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound characterized by the presence of trifluoromethyl groups and a nitrophenyl group attached to a benzamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide typically involves the following steps:
Amidation: The reaction of 4-methyl-3-nitrobenzene with benzoyl chloride in the presence of a base to form N-(4-methyl-3-nitrophenyl)benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The trifluoromethyl groups are generally stable but can undergo reduction under extreme conditions.
Substitution: The benzamide core can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: From the reduction of the nitro group.
Halogenated derivatives: From electrophilic substitution reactions.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-withdrawing trifluoromethyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and protein binding.
Industry:
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical stability and reactivity.
作用機序
The mechanism of action of (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function.
類似化合物との比較
(3,5-Bistrifluoromethyl)-N-phenylbenzamide: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
N-(4-methyl-3-nitrophenyl)benzamide: Lacks the trifluoromethyl groups, affecting its chemical stability and biological activity.
(3,5-Dimethyl)-N-(4-methyl-3-nitrophenyl)benzamide: Substitutes trifluoromethyl groups with methyl groups, altering its electronic properties and reactivity.
Uniqueness: (3,5-Bistrifluoromethyl)-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H10F6N2O3 |
|---|---|
分子量 |
392.25 g/mol |
IUPAC名 |
N-(4-methyl-3-nitrophenyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H10F6N2O3/c1-8-2-3-12(7-13(8)24(26)27)23-14(25)9-4-10(15(17,18)19)6-11(5-9)16(20,21)22/h2-7H,1H3,(H,23,25) |
InChIキー |
RVDNZFKCXWIMPD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
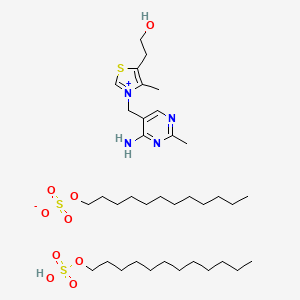
![N-[4-[4-[4-[4-[[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786880.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
